molecular formula C16H19NO2S B451909 Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate CAS No. 438220-53-2

Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate

Cat. No. B451909
CAS RN: 438220-53-2
M. Wt: 289.4g/mol
InChI Key: SVZJECUEJBBHNI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is a chemical compound . Unfortunately, there is not much information available about this compound.


Synthesis Analysis

The synthesis of a similar compound was reported in a study . A mixture of 4-hydroxycoumarin, 3,4-dimethylbenzaldehyde, Ethyl cyanoacetate, and 4- (dimethylamino)pyridine (DMAP) in ethanol was refluxed for 2−3 h and then cooled to room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate are not well-documented . A similar compound’s crystal structure is described in a study , but it does not provide specific physical or chemical properties.

Scientific Research Applications

Dye Synthesis and Fabric Dyeing

Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives have been synthesized and evaluated as disperse dyes for polyester fabric dyeing. These compounds produce a range of colors with good levelness and fastness properties on fabric, although they exhibit poor photostability. The dyes have been tested under various conditions, including dyeing with a carrier and under reduced pressure, showing very good wash, perspiration, sublimation, and rub fastness ratings (Iyun et al., 2015).

Fluorescent Properties

Research into the fluorescent properties of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound, has shown novel fluorescence capabilities. This study provides insights into the potential applications of such compounds in materials science and engineering (Guo Pusheng, 2009).

Antimicrobial Activity

Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, synthesized via a Gewald reaction, served as a key intermediate for creating various thiophene derivatives with promising antimicrobial activities. These compounds have been screened for their effectiveness against a range of microbial strains, highlighting their potential in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Metal Complexation and Fabric Dyeing

Studies on metal complexation with synthesized disperse dyes derived from thiophene have been conducted. The complexation with copper, cobalt, and zinc enhances the dyeing performance on polyester and nylon fabrics, providing good to excellent fastness properties. This research could pave the way for innovative uses in textile manufacturing (Abolude et al., 2021).

properties

IUPAC Name

ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(11(4)20-15(14)17)12-7-6-9(2)10(3)8-12/h6-8H,5,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZJECUEJBBHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC(=C(C=C2)C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357053
Record name ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438220-53-2
Record name ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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